molecular formula C8H9F3N2O4 B13088706 ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate

ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate

Cat. No.: B13088706
M. Wt: 254.16 g/mol
InChI Key: DUOCAPJUJGLFTH-BNXXKACXSA-N
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Description

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a carbamoyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with a suitable aldehyde to form an intermediate, which is then subjected to further reactions to introduce the carbamoyliminomethyl and hydroxy groups. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyliminomethyl group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyliminomethyl group would produce an amine.

Scientific Research Applications

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and carbamoyliminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate can be compared with other compounds that have similar functional groups:

    Ethyl 2-cyano-3,3,3-trifluoropropanoate: Similar trifluoromethyl group but lacks the hydroxy and carbamoyliminomethyl groups.

    Ethyl 4,4,4-trifluoro-3-hydroxybutanoate: Similar hydroxy and trifluoromethyl groups but lacks the carbamoyliminomethyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16)/b5-4-,13-3+

InChI Key

DUOCAPJUJGLFTH-BNXXKACXSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=N/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N

Origin of Product

United States

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